

Solubility of 4'-Methylvalerophenone in organic solvents

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Compound of Interest

Compound Name: 4'-Methylvalerophenone

Cat. No.: B155563

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An In-depth Technical Guide to the Solubility of **4'-Methylvalerophenone** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4'-Methylvalerophenone**, an aromatic ketone utilized as an intermediate in organic synthesis.^[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the qualitative solubility, presents a framework for experimental determination, and discusses thermodynamic modeling for solubility prediction.

Qualitative Solubility Assessment

4'-Methylvalerophenone is a colorless to pale yellow liquid.^[1] General observations from chemical literature indicate that it is poorly soluble in water.^[1] However, it is readily soluble in a range of common organic solvents.

Known Solvents:

- Ethanol^[1]
- Diethyl ether^[1]
- Chloroform^{[1][2][3]}
- Dichloromethane^{[2][3]}

- Methanol[2][3]

The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity. As an aromatic ketone, it is expected to be miscible with many common non-polar and polar aprotic solvents.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data for the solubility of **4'-Methylvalerophenone** in various organic solvents. For research and development purposes, experimental determination of these values is necessary. The following table is presented as a template for researchers to populate with experimentally determined data.

Table 1: Experimentally Determined Solubility of **4'-Methylvalerophenone**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Determination
Methanol	25	Data to be determined	Data to be determined	Gravimetric/Spectroscopic
Ethanol	25	Data to be determined	Data to be determined	Gravimetric/Spectroscopic
Isopropanol	25	Data to be determined	Data to be determined	Gravimetric/Spectroscopic
Acetone	25	Data to be determined	Data to be determined	Gravimetric/Spectroscopic
Toluene	25	Data to be determined	Data to be determined	Gravimetric/Spectroscopic
Ethyl Acetate	25	Data to be determined	Data to be determined	Gravimetric/Spectroscopic

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute like **4'-Methylvalerophenone** in an organic solvent. This method is based on standard laboratory procedures for creating saturated solutions.

Objective: To determine the concentration of **4'-Methylvalerophenone** in a saturated solution of a given organic solvent at a specific temperature.

Materials:

- **4'-Methylvalerophenone** (high purity)
- Selected organic solvents (analytical grade)
- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Glass vials with airtight seals
- Syringe filters (chemically resistant, e.g., PTFE)
- Analytical balance
- Volumetric flasks and pipettes

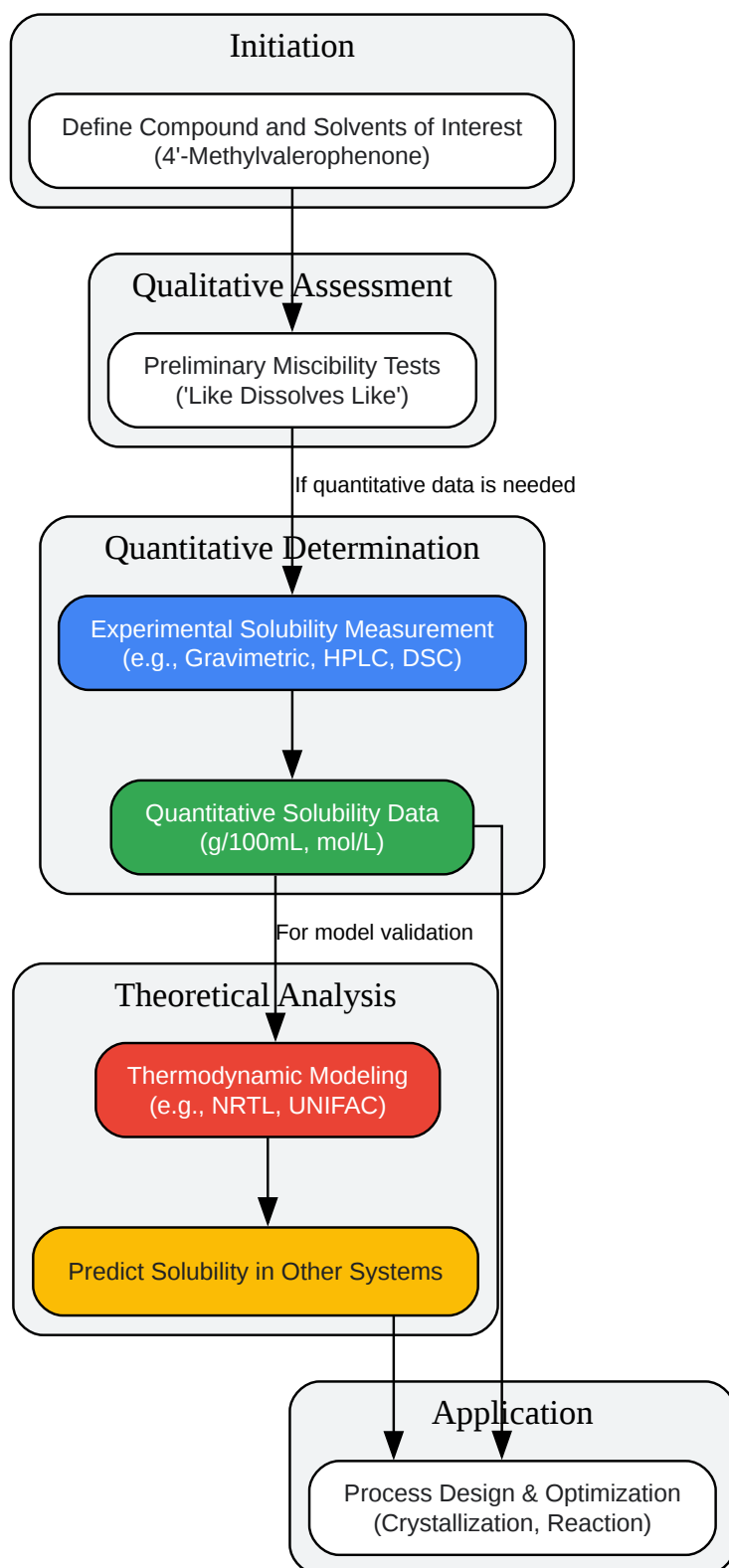
Procedure:

- **Sample Preparation:** Add an excess amount of **4'-Methylvalerophenone** to a series of glass vials.
- **Solvent Addition:** Add a known volume or mass of the desired organic solvent to each vial.
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solute should be visible.

- **Sample Withdrawal:** After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved solute settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
- **Solvent Evaporation:** Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.
- **Mass Determination:** Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
- **Calculation:** Once the solvent is fully evaporated, weigh the vial containing the solute residue. The difference in mass gives the mass of the dissolved **4'-Methylvalerophenone**. The solubility can then be calculated in g/100 mL or other desired units.

Logical Workflow for Solubility Analysis

The process of determining and understanding the solubility of a compound like **4'-Methylvalerophenone** involves both experimental work and theoretical modeling. The following diagram illustrates this logical workflow.



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Caption: Logical workflow for solubility determination and application.

Thermodynamic Modeling of Solid-Liquid Equilibrium

For a more in-depth understanding and prediction of solubility, thermodynamic models are employed. These models are crucial for process design, optimization, and reducing the need for extensive experimental work.[4]

Commonly used activity coefficient models for solid-liquid equilibrium (SLE) include:

- NRTL (Non-Random Two-Liquid) Model: This is a local composition model widely used in chemical engineering for phase equilibria calculations.[5]
- UNIFAC (Universal Functional Activity Coefficient) Model: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules.[5]

The general equation for solid-liquid equilibrium is:

$$\ln(x_i y_i) = (\Delta H_{\text{fus}} / R) * (1/T_{\text{fus}} - 1/T)$$

where:

- x_i is the mole fraction solubility of the solute
- y_i is the activity coefficient of the solute in the liquid phase
- ΔH_{fus} is the enthalpy of fusion of the solute
- T_{fus} is the melting point of the solute
- R is the ideal gas constant
- T is the absolute temperature

The melting point of **4'-Methylvalerophenone** is approximately 17 °C.[2][3] The activity coefficient (y_i), which accounts for the non-ideal behavior of the solution, can be calculated

using models like NRTL or UNIFAC. These models are essential tools for predicting solubility in various solvents and at different temperatures.[6]

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